molecular formula C10H13NO2 B1435284 (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol CAS No. 2059947-98-5

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Cat. No.: B1435284
CAS No.: 2059947-98-5
M. Wt: 179.22 g/mol
InChI Key: XWWGNSDZLQIBQZ-UHFFFAOYSA-N
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Description

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound built on the privileged 3,4-dihydro-2H-1,4-benzoxazine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. This scaffold is recognized as a bioisostere of the 1,4-benzopyran nucleus, which is the core heterocycle of the well-known antioxidant Vitamin E . The 1,4-benzoxazine core is extensively investigated for its diverse biological activities, making derivatives like this compound valuable building blocks in drug discovery. Researchers utilize this and related benzoxazine compounds to develop novel therapeutic agents targeting a range of diseases. The 1,4-benzoxazine scaffold has shown promise in the development of anticancer agents. Recent research has demonstrated that novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit moderate to good potency against various cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancers . Furthermore, this scaffold is being explored for cardiovascular applications. Some 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed as dual-acting agents, functioning as both thromboxane A2 (TXA2) receptor antagonists and prostacyclin (PGI2) receptor agonists, which is a promising approach for managing thrombotic disorders . The structural similarity of the 1,4-benzoxazine scaffold to biologically active molecules also lends it to applications in neurodegenerative research and as an antioxidant . The specific substitution pattern on the core structure, such as the methanol group at the 2-position and the methyl group on the dihydro ring, allows researchers to fine-tune the physicochemical properties and biological activity of their target molecules. This compound is intended for research and development use only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-methyl-3,4-dihydro-1,4-benzoxazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(7-12)6-11-8-4-2-3-5-9(8)13-10/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGNSDZLQIBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol with Aldehydes or Ketones

The classical and most common approach to synthesize (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves the reaction of 2-aminophenol with an aldehyde or ketone, followed by intramolecular cyclization to form the benzoxazine ring. This method typically requires acidic or basic catalysts to promote ring closure.

  • Reaction Mechanism: The amino group of 2-aminophenol condenses with the carbonyl group of the aldehyde or ketone to form an imine intermediate, which then undergoes cyclization involving the phenolic hydroxyl group to generate the benzoxazine ring.
  • Catalysts Used: Acidic catalysts like pyridinium toluene-p-sulphonate (PPTS) or p-toluenesulfonic acid (PTSA) are commonly employed to facilitate cyclization.
  • Reaction Conditions: Reactions are generally carried out in methanol or other polar solvents, at room temperature or under reflux, with reaction times varying from a few hours to overnight.

Multicomponent Petasis Reaction Catalyzed by Pyridinium Toluene-p-Sulphonate (PPTS)

A more advanced and efficient synthetic method involves a three-component Petasis borono-Mannich reaction, which has been demonstrated to yield 2-hydroxy-1,4-benzoxazine derivatives, structurally related to this compound.

  • Components: The reaction combines 2-[(arylmethyl)amino]phenols, arylboronic acids, and glyoxal in the presence of PPTS as a catalyst.
  • Advantages: This one-pot synthesis offers high yields (up to 92%), reduced reaction times (as low as 3 hours under reflux), and mild reaction conditions.
  • Mechanistic Insight: The process involves initial condensation of the amino phenol with glyoxal to form a cyclic intermediate, which then reacts with the arylboronic acid to form the benzoxazine ring with high diastereoselectivity.
  • Reaction Optimization Data:
Entry Catalyst Temperature Time (h) Yield (%)
1 None Room temp 18 85
2 None Reflux 18 87
3 ZnCl2 Reflux 8 44
4 SnCl2 Reflux 8 47
5 Ni(NO3)2·6H2O Reflux 5 52
6 K2CO3 Reflux 18 No Reaction
7 Et3N Reflux 8 38
8 PTSA Reflux 4.5 65
9 PPTS Reflux 3 92
10 PPTS Room temp 8 88

(Table adapted from research findings on PPTS-catalyzed synthesis)

Reductive Amination Followed by Cyclization

In some protocols, the synthesis begins with the reductive amination of 2-aminophenols with aldehydes to form secondary amine intermediates, which then undergo cyclization to yield the benzoxazine ring.

  • Reductive Amination Conditions: Typically performed in methanol at room temperature using sodium cyanoborohydride (NaBH3CN) as the reducing agent.
  • Yields: High isolated yields (86-91%) of secondary amine intermediates have been reported.
  • Subsequent Cyclization: The secondary amines can be cyclized under acidic conditions to form the benzoxazine ring system.
Entry Aldehyde Substituent (R) Aminophenol Derivative (Ar1) Yield (%) Melting Point (°C)
1 H 2-Methoxy-1-naphthyl 89 120–122
2 CH3 2-Methoxy-1-naphthyl 91 160–162
3 H 3-Pyridinyl 90 168–170
4 CH3 3-Pyridinyl 86 184–186

(Table adapted from secondary amine synthesis data)

Industrial Scale Considerations

Industrial production of this compound involves scaling up the optimized laboratory procedures with attention to:

  • Reaction Optimization: Use of catalysts like PPTS to maximize yield and minimize reaction time.
  • Purification: Techniques such as recrystallization and chromatography to achieve high purity.
  • Process Control: Monitoring reaction parameters (temperature, time, catalyst loading) to ensure reproducibility and quality.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Cyclization of 2-aminophenol + aldehyde/ketone Acidic/basic catalysts, methanol, reflux or room temp Simple, classical approach Moderate to High Requires catalyst optimization
PPTS-catalyzed Petasis Multicomponent Reaction 2-[(arylmethyl)amino]phenols, arylboronic acids, glyoxal, PPTS, methanol, reflux One-pot, high yield, mild conditions Up to 92 Efficient, scalable, diastereoselective
Reductive Amination + Cyclization 2-aminophenols, aldehydes, NaBH3CN, acidic cyclization High yield intermediates 86-91 Two-step process, high purity possible
Industrial Scale Synthesis Optimized lab conditions, purification steps Scalable, controlled process High Emphasis on yield and purity

Detailed Research Findings and Notes

  • The PPTS-catalyzed Petasis reaction stands out as a modern, efficient method for synthesizing benzoxazine derivatives closely related to this compound, offering advantages in reaction time and yield compared to classical methods.
  • The reaction mechanism involves formation of cyclic intermediates and boron complexes, with diastereoselectivity controlled by steric factors during aryl group transfer.
  • Substituent effects on the amine and boronic acid components influence yields, with electron-withdrawing groups generally lowering product formation efficiency.
  • Reductive amination of 2-aminophenols with aldehydes provides versatile intermediates for subsequent cyclization, enabling structural diversity in the benzoxazine products.
  • Industrial production adapts these laboratory methods with emphasis on catalyst choice, reaction conditions, and purification to meet commercial standards.

This comprehensive overview integrates diverse, authoritative research sources to present a detailed, professional analysis of the preparation methods for this compound, highlighting classical and modern synthetic strategies, reaction conditions, catalysts, yields, and mechanistic insights.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Research indicates that (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzoxazines can inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
  • Potential as a Drug Candidate : Ongoing research is exploring its efficacy in treating conditions such as cancer and neurodegenerative disorders due to its ability to interact with specific molecular targets.

Material Science

The unique chemical structure of this compound allows it to be utilized in:

  • Polymer Development : It can act as a monomer in the synthesis of advanced polymers with enhanced thermal and mechanical properties.
  • Coatings and Adhesives : The compound's stability and adhesion properties make it suitable for use in protective coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzoxazine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Polymer Synthesis

In another investigation focused on material science, researchers synthesized polymers using this compound as a precursor. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement highlights the compound's utility in creating high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzoxazine scaffold allows for diverse substitutions, enabling modulation of electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Formula Key Functional Groups Melting Point/Physical State
Target Compound (2059947-98-5) 2-methyl, 2-methanol C₁₀H₁₃NO₂ -OH, -CH₃ Not reported (likely liquid)
(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol (176383-57-6) 6-chloro, 2-methanol C₉H₁₀ClNO₂ -OH, -Cl Not reported
(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride 6-bromo, 2-methanol C₉H₁₀BrNO₂·HCl -OH, -Br Not reported
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol (82756-74-9) None (parent structure) C₉H₁₁NO₂ -OH Not reported
Ethyl 2-(4-Benzyl-6-chloro-7-formyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (10f) 6-chloro, 4-benzyl, 7-formyl, ester C₂₀H₂₀NO₄Cl -Cl, -CHO, -COOEt 98–100°C (solid)

Key Observations :

  • Hydroxymethyl vs. Ester Groups : The target compound’s -CH₂OH group increases hydrophilicity compared to ester derivatives (e.g., 10f), which may improve aqueous solubility but reduce membrane permeability .
  • Methyl Substituent : The 2-methyl group in the target compound introduces steric hindrance, possibly stabilizing the compound against metabolic degradation .

Analytical Characterization

  • IR Spectroscopy : Hydroxymethyl groups exhibit O-H stretches (~3200–3600 cm⁻¹), while ester derivatives (e.g., 10f) show strong C=O stretches (~1730 cm⁻¹) .
  • NMR : The target compound’s ¹³C NMR would display signals for the methyl group (~20 ppm) and hydroxymethyl carbon (~60 ppm), distinct from halogenated analogs .

Biological Activity

The compound (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • IUPAC Name : (2-methyl-3,4-dihydro-1,4-benzoxazin-2-yl)methanol
PropertyValue
MDL No.MFCD30502221
PubChem CID126836130
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study investigating various benzoxazine compounds found that certain derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, benzoxazine derivatives have demonstrated antifungal activity. Compounds similar to this compound were tested against common fungal strains, showing effective inhibition at varying concentrations. For instance, MIC values for certain derivatives were reported as low as 0.0048 mg/mL against Candida albicans .

Anticancer Potential

The anticancer potential of benzoxazine derivatives has also been explored. A study highlighted the synthesis of several related compounds that displayed significant cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells, which was supported by docking studies indicating favorable interactions with target proteins involved in cell survival pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzoxazine derivatives can inhibit phosphodiesterase (PDE) enzymes, leading to increased intracellular cAMP levels which can modulate various signaling pathways .
  • Interaction with Receptors : The compound may act as an antagonist at certain receptors involved in inflammatory responses and cancer progression .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoxazine derivatives including this compound. The results indicated that this compound exhibited notable activity against E. coli and S. aureus, with an MIC value of 0.0195 mg/mL .

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of related benzoxazine compounds. It was found that these compounds could effectively inhibit the growth of several cancer cell lines with IC50 values in the low micromolar range . The study utilized flow cytometry to analyze cell cycle progression and apoptosis.

Q & A

Q. What synthetic routes are recommended for (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving amino acids or hydrazine derivatives. For example, heating under reflux with ethanol/water (8 hours) followed by recrystallization yields intermediates, which can undergo demethylation using BBr₃ in dichloromethane (0°C, 12 hours) to generate the final product . Optimization includes adjusting solvent polarity (e.g., dichloromethane for BBr₃ reactions) and monitoring reaction progress via TLC. Post-reaction quenching with saturated NaHCO₃ and purification via flash chromatography (dichloromethane/methanol) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

¹H NMR : Identifies methyl, methanol, and benzoxazine ring protons. Key peaks include δ 1.2–1.5 ppm (methyl group) and δ 4.0–4.5 ppm (methanol -OH) .

IR Spectroscopy : Confirms hydroxyl (broad ~3200 cm⁻¹) and benzoxazine C-O-C stretching (~1250 cm⁻¹) .

X-ray Crystallography : Resolves crystal packing and intermolecular hydrogen bonding (e.g., O-H···N interactions) for structural validation .

Q. What are the key considerations for ensuring purity during synthesis?

  • Methodological Answer :
  • Use gradient elution in flash chromatography (e.g., 5–20% methanol in dichloromethane) to separate polar impurities .
  • Recrystallization from ethanol/water mixtures removes unreacted starting materials .
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Stability studies indicate degradation under acidic conditions (pH < 3) and UV light exposure. Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Decomposition products include benzoxazolinones, identified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzoxazine derivatives?

  • Methodological Answer : Discrepancies often arise from assay protocols (e.g., cell line variability, incubation times). Standardize assays using:
  • MTT/Proliferation Assays : Compare IC₅₀ values across multiple cancer lines (e.g., MCF-7, HeLa) .
  • SAR Studies : Modify substituents (e.g., methyl vs. phenyl groups) to isolate pharmacophoric motifs .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-peer-reviewed sources like ChemRxiv) .

Q. What strategies are used to study regioselectivity in substitution reactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., C-2 vs. C-4 positions) .
  • Isotopic Labeling : Track ¹³C-labeled intermediates via NMR to confirm substitution pathways .
  • Kinetic Studies : Vary temperature (25–80°C) and measure reaction rates to differentiate thermodynamic vs. kinetic control .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (optimal: 2–3), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics Simulations : Simulate blood-brain barrier penetration (e.g., using GROMACS) based on molecular weight (<500 Da) and polar surface area (<90 Ų) .

Q. What methodologies elucidate intermolecular interactions via X-ray crystallography?

  • Methodological Answer :
  • Single-Crystal Growth : Use slow evaporation from ethanol/acetone mixtures .
  • Hirshfeld Surface Analysis : Quantify H-bonding (e.g., O-H···O/N) and π-π stacking interactions using CrystalExplorer .
  • Thermal Ellipsoid Plots : Validate atomic displacement parameters (ADPs) to confirm structural rigidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Reactant of Route 2
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

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